2-(3-Phenoxyphenyl)propanoate

COX selectivity gastrointestinal safety NSAID pharmacology

2-(3-Phenoxyphenyl)propanoate, clinically supplied as fenoprofen calcium dihydrate (CAS 34597-40-5 for the calcium salt; 71720-56-4 for the dihydrate), is a racemic propionic acid–derived nonsteroidal anti-inflammatory drug (NSAID). It inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms, thereby blocking prostaglandin synthesis, and is indicated for rheumatoid arthritis, osteoarthritis, and mild-to-moderate pain.

Molecular Formula C15H13O3-
Molecular Weight 241.26 g/mol
Cat. No. B1228989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Phenoxyphenyl)propanoate
Molecular FormulaC15H13O3-
Molecular Weight241.26 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-]
InChIInChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)/p-1
InChIKeyRDJGLLICXDHJDY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Phenoxyphenyl)propanoate (Fenoprofen Calcium) Procurement Evidence Guide: A Propionic Acid NSAID with Quantifiable Differentiation


2-(3-Phenoxyphenyl)propanoate, clinically supplied as fenoprofen calcium dihydrate (CAS 34597-40-5 for the calcium salt; 71720-56-4 for the dihydrate), is a racemic propionic acid–derived nonsteroidal anti-inflammatory drug (NSAID) . It inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms, thereby blocking prostaglandin synthesis, and is indicated for rheumatoid arthritis, osteoarthritis, and mild-to-moderate pain [1]. The compound is administered orally with an elimination half-life of approximately 3 hours, ~90% renal excretion predominantly as glucuronide metabolites, and linear pharmacokinetics across the 60–300 mg single-dose range [2][3].

Why Generic Substitution Fails for 2-(3-Phenoxyphenyl)propanoate: Quantitative Differentiation from Ibuprofen, Naproxen, and In-Class Alternatives


Propionic acid NSAIDs share a common 2-arylpropionic acid scaffold, yet clinically consequential differences in COX-1 versus COX-2 selectivity, elimination half-life, metabolic chiral inversion efficiency, and gastrointestinal ulcerogenic potential preclude reliable interchange [1]. Fenoprofen calcium's WBA COX-1/COX-2 IC80 selectivity ratio of 4.3 is 3.6-fold higher than that of ibuprofen (ratio 1.2), predicting a meaningfully different gastrointestinal safety margin [2]. Its 3-hour half-life mandates qid dosing versus bid dosing for naproxen (t1/2 ~12–17 h), directly affecting steady-state pharmacokinetics and patient compliance profiles [3]. The evidence below provides quantitative comparator data essential for scientifically justified selection and procurement decisions.

Quantitative Evidence Guide: 2-(3-Phenoxyphenyl)propanoate vs. Ibuprofen, Naproxen, and Propionic Acid Comparators


COX-1 Selectivity Differentiation: Fenoprofen Exhibits 3.6-Fold Higher WBA COX-1/COX-2 IC80 Ratio Than Ibuprofen

In a head-to-head in vitro panel of 27 NSAIDs, fenoprofen demonstrated a whole-blood assay (WBA) COX-1/COX-2 IC80 ratio of 4.3, compared to ibuprofen's ratio of 1.2 [1]. This 3.6-fold greater COX-1 selectivity indicates fenoprofen preferentially inhibits the constitutive COX-1 isoform responsible for gastroprotective prostaglandin synthesis. Using the more physiologically relevant William Harvey Human Modified assay (WHMA), fenoprofen's COX-1/COX-2 IC80 ratio was 1.0, while ibuprofen's was 2.6, yielding a 2.6-fold difference in the opposite direction [1]. The COX-1 selectivity ranking at IC80 placed fenoprofen at rank 26 (WBA-COX-1) versus ibuprofen at rank 14, further quantifying a higher predicted gastrointestinal toxicity burden relative to ibuprofen [1].

COX selectivity gastrointestinal safety NSAID pharmacology in vitro enzyme inhibition

Clinical Anti-Arthritic Efficacy Ranking: Fenoprofen and Ibuprofen Are the Less Effective Pair in Osteoarthritis Versus Naproxen and Tolmetin

In a four-way, double-blind, multicenter crossover trial involving 141 osteoarthritis patients, fenoprofen calcium and ibuprofen were the less effective pair among four NSAIDs by more than 17 of 20 efficacy measures [1]. The rank order of patient and physician preference, from most to least preferable, was: tolmetin sodium > naproxen > ibuprofen > fenoprofen calcium [1]. In a separate rheumatoid arthritis crossover trial (n = 89), no statistically significant differences emerged among ibuprofen, fenoprofen, naproxen, and tolmetin for efficacy endpoints, yet the preference ranking placed naproxen first, ibuprofen second, and fenoprofen third among the four newer NSAIDs [2]. The tolerability rank order in the osteoarthritis trial placed ibuprofen as best tolerated, followed by naproxen, tolmetin sodium, fenoprofen calcium, and aspirin [1].

osteoarthritis clinical efficacy NSAID head-to-head trial patient preference ranking

Analgesic Dose-Equivalence: Fenoprofen 200 mg Matches Ibuprofen 400 mg for Acute Postoperative Pain Relief with NNT of 2.3

A Cochrane systematic review of five randomized, double-blind, placebo-controlled trials (n = 696 participants) established that a single oral dose of fenoprofen 200 mg provides at least 50% pain relief over 4–6 hours in 57% of patients with moderate-to-severe acute postoperative pain, versus 14% with placebo [1]. The number needed to treat (NNT) for fenoprofen 200 mg versus placebo was 2.3 (95% CI: 1.9 to 3.0) [1]. The review explicitly states that this level of pain relief is comparable to that experienced with ibuprofen 400 mg, which carries a well-established NNT of approximately 2.5 for the same endpoint [1]. Adverse event frequency did not differ between fenoprofen 200 mg and placebo [1].

acute pain analgesic efficacy number needed to treat postoperative pain management

Elimination Half-Life Differentiation: Fenoprofen t1/2 of ~3 Hours Mandates QID Dosing Versus BID for Naproxen (~12–17 h)

Fenoprofen calcium exhibits an elimination half-life of approximately 3 hours following oral administration, with steady-state plasma concentrations achieved within the first 24 hours of therapy [1][2]. In contrast, naproxen—another widely used propionic acid NSAID—has a markedly longer half-life of 12–17 hours, enabling twice-daily (BID) dosing [3]. Fenoprofen's short t1/2 necessitates a 3- to 4-times-daily (TID-QID) dosing regimen at 300–600 mg per dose to maintain therapeutic plasma levels [3]. This 4- to 6-fold difference in half-life translates into fundamentally different drug accumulation profiles: fenoprofen achieves steady state within 24 hours with negligible accumulation, whereas naproxen requires 2–3 days to reach steady state with significant drug accumulation [2][3]. The short half-life of fenoprofen has prompted development of sustained-release formulations (e.g., hydrogel matrix tablets) to reduce dosing frequency [4].

pharmacokinetics elimination half-life dosing frequency drug formulation development

Chiral Metabolic Inversion: (R)-Fenoprofen Undergoes 2.3-Fold Greater Fractional Inversion Than (R)-Ibuprofen in Perfused Lung Model

In isolated perfused rabbit lung experiments conducted in the absence of protein binding, the fraction of (R)-enantiomer inverted to the active (S)-enantiomer was 0.85 ± 0.03 for fenoprofen compared to 0.37 ± 0.05 for ibuprofen—a 2.3-fold difference [1]. Fenoprofen metabolism under these conditions was essentially restricted to unidirectional chiral inversion of the (R)-enantiomer, whereas ibuprofen underwent both inversion and additional metabolic pathways [1]. In the presence of 4.5% bovine serum albumin, neither fenoprofen nor ibuprofen underwent measurable pulmonary metabolism, underscoring the dominant influence of protein binding on presystemic elimination [1]. This comparative chiral inversion data is supported by earlier studies showing the (R)-to-(S) inversion for fenoprofen is more efficient than for ibuprofen across hepatic models as well [2].

chiral pharmacokinetics enantiomeric inversion 2-arylpropionic acid metabolism preclinical drug metabolism

Gastric Ulcerogenicity Ranking: Fenoprofen Occupies an Intermediate Position Between Ibuprofen and Naproxen in Rodent Models

In a comparative acute gastric ulcerogenicity study in fasted rats, the ascending rank order of gastric damage (least to most) after acute oral administration was: diflunisal < phenylbutazone < aspirin < 5-chlorosalicylic acid < fenoprofen ≅ tolmetin ≅ ibuprofen < naproxen < indomethacin [1]. This places fenoprofen's ulcerogenicity between that of aspirin and naproxen, and approximately equivalent to ibuprofen in the acute setting [1]. After repeated daily (4-day) oral administration, the ascending ranking shifted to: phenylbutazone = diflunisal < tolmetin < aspirin < ibuprofen < 5-CSA < fenoprofen < indomethacin = naproxen, indicating fenoprofen was more damaging than ibuprofen but less damaging than indomethacin and naproxen upon repeated dosing [1]. A separate light-microscopy study in rats found fenoprofen to be the least ulcerogenic among naproxen, rectified spirit, and fenoprofen [2]. However, conflicting evidence from a gastroscopic quantification study ranked fenoprofen calcium as causing the greatest gastric mucosal damage among four tested NSAIDs [3], highlighting model-dependent variability in ulcerogenicity assessment.

gastrointestinal toxicity ulcerogenic index preclinical safety NSAID tolerability

Optimal Research and Industrial Application Scenarios for 2-(3-Phenoxyphenyl)propanoate Based on Quantitative Comparative Evidence


Preclinical COX Selectivity and Gastrointestinal Safety Pharmacology Studies

Fenoprofen calcium's intermediate COX-1 selectivity profile (WBA IC80 ratio 4.3 vs. ibuprofen's 1.2) makes it a valuable reference compound for calibrating COX-1/COX-2 selectivity assays and GI safety models [1]. Its gastric ulcerogenicity, positioned between ibuprofen and naproxen in chronic rodent dosing studies, provides a reproducible benchmark for evaluating novel NSAID candidates or gastroprotective co-therapies in preclinical development [2]. Researchers can leverage fenoprofen's quantitative ulcerogenicity ranking as an internal control when assessing the GI safety margin of new chemical entities.

Acute Postoperative Pain Management in Clinical Trial Comparator Arms

With a Cochrane-confirmed NNT of 2.3 for at least 50% pain relief over 4–6 hours and demonstrated analgesic equivalence to ibuprofen 400 mg at a 200 mg dose, fenoprofen calcium serves as a validated active comparator in acute pain clinical trials [3]. Its short 3-hour half-life enables rapid onset and offset, facilitating crossover trial designs where washout periods are critical. The availability of linear pharmacokinetics across the 60–300 mg dose range also supports flexible dose-ranging study designs [4].

Chiral Pharmacokinetic and Enantiomer-Specific Metabolism Research

Fenoprofen's 85% chiral inversion fraction for the (R)-enantiomer—2.3-fold greater than ibuprofen's 37%—positions it as a key tool compound for studying presystemic 2-arylpropionic acid inversion mechanisms [5]. This near-complete inversion makes fenoprofen particularly useful for investigating the impact of protein binding on stereoselective metabolism and for developing physiologically based pharmacokinetic (PBPK) models that incorporate enantiomer-specific clearance pathways [5][6].

Sustained-Release Formulation Development Targeting Short-Half-Life NSAIDs

Fenoprofen calcium's short elimination half-life (~3 h) and consequent QID dosing requirement have driven patent activity around sustained-release technologies, including hydrogel matrix tablets designed to extend the dosing interval [4][7]. For industrial formulation scientists, fenoprofen represents an ideal model compound for developing controlled-release oral delivery systems where rapid clearance necessitates innovative drug-release strategies. Its demonstrated linear pharmacokinetics and bioequivalence across capsule formulations also facilitate quality-by-design approaches in generic product development [4].

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